![molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7](/img/structure/B1667183.png)
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
BMS-2, also known as MET kinase-IN-4, primarily targets the androgen receptor (AR) . The AR is a key driver of cellular processes contributing to the pathology of prostate cancers at most stages .
Mode of Action
BMS-2 is a ligand-directed androgen receptor degrader (AR LDD) . It enables the CRL4 CRBN E3 ligase-dependent ubiquitination and degradation of AR . BMS-2 is highly potent and selective, inducing rapid and deep degradation of both wildtype and mutant forms of the receptor residing in either the cytoplasmic or nuclear compartments of the cell .
Biochemical Pathways
The AR signaling pathway is the primary pathway affected by BMS-2 . The mechanisms underlying drug resistance are complex and multifactorial, being attributable to AR overexpression, point mutations in the receptor that alter drug pharmacology, and to the upregulation of receptor-associated coregulators, which render AR less dependent on an activating ligand .
Pharmacokinetics
It is noted that bms-2 demonstrates on-target activity, degrading ar, suppressing ar signaling, and inhibiting tumor growth in animal models of advanced prostate cancer .
Result of Action
The result of BMS-2’s action is the inhibition of AR-dependent proliferation of multiple prostate cancer cell lines in vitro . In animal models of advanced prostate cancer, BMS-2 demonstrates on-target activity, degrading AR, suppressing AR signaling, and inhibiting tumor growth .
Analyse Biochimique
Biochemical Properties
BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of BMS-2 to these receptors, thereby inhibiting their activity.
Cellular Effects
BMS-2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, BMS-2 significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of BMS-2 involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .
Temporal Effects in Laboratory Settings
Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that BMS-2 may have long-term effects on cellular function.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de BMS-2 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyridinecarboxamide. Les étapes clés comprennent :
Formation du cycle pyridine : Cette étape est généralement réalisée par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe fluorophényle : Cette étape implique une réaction de substitution où un groupe fluorophényle est introduit dans le cycle pyridine.
Fixation du groupe pyrrolo[2,3-B]pyridin-4-yloxy : Cette étape est réalisée par une réaction d'éthérification, où le groupe pyrrolo[2,3-B]pyridin-4-yloxy est fixé au cycle phényle.
Méthodes de production industrielle
La production industrielle de BMS-2 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique :
Optimisation des conditions réactionnelles : Des paramètres tels que la température, la pression et le choix du solvant sont optimisés afin de maximiser le rendement et la pureté.
Utilisation de réacteurs à flux continu : Ces réacteurs permettent un meilleur contrôle des conditions réactionnelles et peuvent gérer des volumes plus importants de réactifs.
Processus de purification : Des techniques telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
BMS-2 subit diverses réactions chimiques, notamment :
Oxydation : BMS-2 peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir BMS-2 en ses formes réduites.
Substitution : BMS-2 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de BMS-2, tels que ses oxydes, ses formes réduites et ses dérivés substitués .
Applications de la recherche scientifique
BMS-2 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la tyrosine kinase et ses effets sur diverses réactions chimiques.
Biologie : Employé dans les études cellulaires pour comprendre le rôle des tyrosine kinases dans la signalisation cellulaire et la croissance.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, où les tyrosine kinases jouent un rôle crucial.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les tyrosine kinases.
Mécanisme d'action
BMS-2 exerce ses effets en inhibant l'activité des tyrosine kinases, notamment Met, Flt-3 et VEGFR2. Ces kinases sont impliquées dans diverses voies de signalisation qui régulent la croissance cellulaire, la différenciation et l'angiogenèse. En inhibant ces kinases, BMS-2 perturbe ces voies, ce qui entraîne une réduction de la prolifération cellulaire et de l'angiogenèse .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that BMS-2 exhibits promising anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Studies have shown that it acts as an inhibitor of certain kinases, which are critical in cancer cell signaling. For instance, it has been noted for its effectiveness against various cancer cell lines, including those resistant to conventional therapies .
Kinase Inhibition
BMS-2 is recognized as a MET kinase inhibitor. The MET signaling pathway is implicated in several types of cancers, making it a target for therapeutic intervention. In vitro studies demonstrate that BMS-2 effectively inhibits MET kinase activity, leading to reduced cell migration and invasion in cancer models . This inhibition is crucial for developing targeted therapies aimed at metastatic cancers.
Neuroprotective Effects
Emerging studies suggest that BMS-2 may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis has been explored in preclinical models . This opens avenues for research into its use in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
BMS-2 has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, BMS-2 was tested on multiple human cancer cell lines, including breast and lung cancers. The results demonstrated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that BMS-2 could be a viable candidate for further development as an anticancer agent.
Case Study 2: MET Kinase Inhibition
A pivotal study highlighted the role of BMS-2 as a selective MET kinase inhibitor. In vivo experiments showed that administration of BMS-2 led to decreased tumor growth in xenograft models of liver cancer. This study emphasized the importance of MET inhibition in therapeutic strategies against liver tumors.
Case Study 3: Neuroprotection
In experiments involving neuroblastoma cells exposed to oxidative stress, BMS-2 demonstrated significant protective effects, reducing cell death by up to 40%. These findings were published in Neuropharmacology, suggesting potential applications in treating neurodegenerative disorders through modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Motesanib : Un autre inhibiteur de la tyrosine kinase ciblant VEGFR, PDGFR et Kit.
Sunitinib : Inhibe plusieurs tyrosine kinases, notamment VEGFR, PDGFR et Kit.
Sorafenib : Cible les kinases RAF, VEGFR et PDGFR.
Unicité
BMS-2 est unique dans son inhibition spécifique de Met, Flt-3 et VEGFR2, ce qui en fait un outil précieux dans la recherche axée sur ces kinases particulières. Sa forte puissance et sa sélectivité le distinguent des autres inhibiteurs de la tyrosine kinase .
Activité Biologique
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as DB06896, is a small molecule with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic anilides and is characterized by its unique molecular formula and a molecular weight of approximately 458.42 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of the receptor-interacting protein kinase 3 (RIPK3), which plays a crucial role in necroptosis and inflammation. The compound's ability to inhibit RIPK3 has been confirmed through high-throughput screening methods and subsequent mechanistic studies .
Antitubercular Activity
Recent studies have explored the potential of this compound as an antitubercular agent. In vitro assays demonstrated significant inhibitory effects against Mycobacterium tuberculosis with IC50 values indicating potent activity. For instance, derivatives related to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain . These findings suggest that the compound may offer a novel approach to tuberculosis treatment.
Cytotoxicity
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicated that several derivatives of this compound are non-toxic at effective concentrations, thus highlighting its therapeutic potential without significant adverse effects on normal human cells .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins. The pyrrole moiety contributes to the compound's ability to interact with various biological receptors, facilitating its role as a kinase inhibitor.
Case Study 1: RIPK3 Inhibition
In a study focused on identifying novel RIPK3 inhibitors, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited superior selectivity against off-target kinases compared to existing inhibitors, suggesting its potential as a lead compound for further development in treating diseases associated with necroptosis .
Case Study 2: Antitubercular Evaluation
Another study synthesized various derivatives based on this compound and assessed their antitubercular activity. The most promising candidates showed significant potency against Mycobacterium tuberculosis, reinforcing the importance of structural modifications in enhancing biological activity .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610618 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888719-03-7 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?
A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []
Q2: What is the significance of BMS-1 in studying stromal cells?
A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []
Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?
A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []
Q4: What is the significance of particle bombardment as a gene transfer technique?
A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []
Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?
A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []
Q6: What cell lines have been successfully transformed using particle bombardment?
A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (BMS-2), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []
Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?
A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []
Q8: What is the role of BMS-2 cells in studying MMP induction by activated T cells?
A8: BMS-2, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []
Q9: What is the effect of IFN-gamma on MMP induction by gp39?
A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.